molecular formula C15H16ClN5O3 B2390764 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1903164-80-6

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2390764
CAS No.: 1903164-80-6
M. Wt: 349.78
InChI Key: SUFTZYUFUYOUPA-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16ClN5O3 and its molecular weight is 349.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antibacterial and Anticancer Properties

    Novel benzoxepine-1,2,3-triazole hybrids, synthesized using a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy, demonstrated significant antibacterial properties, particularly against Gram-negative bacteria like Escherichia coli. These compounds also exhibited cytotoxicity against lung and colon cancer cell lines, highlighting their potential as antibacterial and anticancer agents (Kuntala et al., 2015).

  • Biological Activities of Hybrid Molecules

    Another study focused on hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated for their antimicrobial, antilipase, and antiurease activities. Some compounds displayed good to moderate antimicrobial activity against test microorganisms, with a few exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).

  • Serotonin-3 (5-HT3) Receptor Antagonists

    Research into the development of potent serotonin-3 receptor antagonists identified certain compounds as having superior effects compared to established medications like ondansetron and granisetron. This highlights the chemical's potential in therapeutic applications related to serotonin regulation (Harada et al., 1995).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzo[b][1,4]oxazepine derivatives , which are known to have diverse biological activities.

Biochemical Pathways

Other benzo[b][1,4]oxazepine derivatives have been shown to exhibit anticonvulsant effects , suggesting that this compound may also interact with pathways involved in neuronal signaling

Result of Action

Given its structural similarity to other benzo[b][1,4]oxazepine derivatives, it may exhibit similar effects, such as modulation of neuronal activity

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3/c1-20-8-12(18-19-20)15(23)17-4-5-21-7-10-6-11(16)2-3-13(10)24-9-14(21)22/h2-3,6,8H,4-5,7,9H2,1H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFTZYUFUYOUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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